molecular formula C10H10BrClN2 B13011711 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile

5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile

Cat. No.: B13011711
M. Wt: 273.55 g/mol
InChI Key: SKLISNZMGYNYPQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile is a chemical compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the bromination and chlorination of 2-(tert-butyl)nicotinonitrile. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of halogen atoms at the desired positions on the nicotinonitrile ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloronicotinonitrile
  • 2-(tert-butyl)-6-chloronicotinonitrile
  • 5-Bromo-2-(tert-butyl)nicotinonitrile

Uniqueness

5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile is unique due to the specific combination of bromine, chlorine, and tert-butyl groups attached to the nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

5-bromo-2-tert-butyl-6-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H10BrClN2/c1-10(2,3)8-6(5-13)4-7(11)9(12)14-8/h4H,1-3H3

InChI Key

SKLISNZMGYNYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1C#N)Br)Cl

Origin of Product

United States

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